REACTION_CXSMILES
|
C[O:2][C:3](=[O:14])[CH2:4][S:5]([N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1)(=[O:7])=[O:6]>C1CCCCC1.C(OCC)(=O)C>[N:8]1([S:5]([CH2:4][C:3]([OH:14])=[O:2])(=[O:7])=[O:6])[CH2:9][CH2:10][O:11][CH2:12][CH2:13]1 |f:1.2|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC(CS(=O)(=O)N1CCOCC1)=O
|
Name
|
KOH
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1.C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux during 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
EXTRACTION
|
Details
|
residue is extracted with dichloromethane/methanol 4:1
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)S(=O)(=O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |